molecular formula C11H13N3OS B2625596 5-[(2,5-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol CAS No. 727704-64-5

5-[(2,5-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol

Cat. No.: B2625596
CAS No.: 727704-64-5
M. Wt: 235.31
InChI Key: DILNEKSYUKIWGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(2,5-Dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol is a substituted 1,2,4-triazole derivative characterized by a thiol (-SH) group at position 3, a phenoxy-methyl moiety at position 5, and a 2,5-dimethyl substitution on the phenyl ring. Its molecular formula is C₁₂H₁₃N₃O₂S, with a molecular weight of 263.32 g/mol. The compound has been synthesized via nucleophilic substitution and alkylation reactions, often involving halides and catalysts like InCl₃ under alkaline conditions . It is commercially available (e.g., CAS 588673-86-3, purity ≥95%) for research applications, with structural analogs varying in substituent positions and alkyl/aryl groups .

Properties

IUPAC Name

5-[(2,5-dimethylphenoxy)methyl]-1,2-dihydro-1,2,4-triazole-3-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3OS/c1-7-3-4-8(2)9(5-7)15-6-10-12-11(16)14-13-10/h3-5H,6H2,1-2H3,(H2,12,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DILNEKSYUKIWGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC2=NC(=S)NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,5-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol involves multiple steps. One common method includes the reaction of 2,5-dimethylphenol with an appropriate alkylating agent to form the intermediate 2,5-dimethylphenoxy compound. This intermediate is then reacted with 4H-1,2,4-triazole-3-thiol under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of solvents such as toluene and dimethyl sulfoxide, and the reactions are often carried out under controlled temperatures and pressures to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

5-[(2,5-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides .

Scientific Research Applications

5-[(2,5-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[(2,5-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity: Chlorophenyl/phenoxy groups increase lipophilicity, enhancing membrane permeability for antimicrobial activity .
  • Polarity : Pyridyl or thiophene groups improve water solubility, favoring corrosion inhibition in acidic media .
  • Bioactivity: Thiophene and chlorophenyl substituents correlate with potent antimicrobial effects, while methylphenoxy groups are less explored but show promise in preliminary studies .

Antimicrobial and Anti-Tuberculosis Activity

  • 5-(Thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol exhibited superior anti-tuberculosis activity compared to isoniazid, suppressing M. bovis growth at 0.1% concentration over 90 days .

Corrosion Inhibition

  • 5-[(4-Chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol demonstrated 90% inhibition efficiency for AA6061 aluminum in 0.1 M HCl, attributed to adsorption via sulfur and nitrogen atoms .
  • Pyridyl-substituted analogs showed slightly lower efficiency (85%) due to reduced electron density at the triazole ring .

Biological Activity

5-[(2,5-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol is an organic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on antifungal properties, potential anti-inflammatory effects, and interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of 5-[(2,5-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol is C₁₁H₁₃N₃OS, with a molecular weight of approximately 225.31 g/mol. The compound features a triazole ring and a thiol functional group, which contribute to its unique chemical reactivity and biological activity.

Property Value
Molecular FormulaC₁₁H₁₃N₃OS
Molecular Weight225.31 g/mol
Structural FeaturesTriazole ring, thiol group

Antifungal Activity

Research indicates that 5-[(2,5-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol exhibits significant antifungal properties. It has been shown to inhibit the growth of various fungal strains by interfering with their cell wall synthesis or inhibiting key enzymes necessary for fungal metabolism. A study highlighted its effectiveness against pathogens such as Aspergillus flavus, Aspergillus niger, and Mucor species .

Case Study: Antifungal Efficacy

In a comparative study assessing the antifungal activity of various triazole derivatives, 5-[(2,5-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol demonstrated high inhibitory effects against the aforementioned fungal strains. The structure-activity relationship (SAR) analysis indicated that the presence of the dimethylphenoxy group enhances its antifungal activity compared to other derivatives lacking this feature .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may also possess anti-inflammatory properties. It appears to modulate immune responses potentially through the inhibition of pro-inflammatory cytokines. This action could be beneficial in treating conditions characterized by excessive inflammation.

The proposed mechanism of action for 5-[(2,5-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol involves:

  • Inhibition of Fungal Cell Wall Synthesis : The compound interferes with the biosynthesis pathways critical for maintaining fungal cell integrity.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in fungal metabolism and growth.
  • Immune Modulation : The compound may alter immune responses by affecting cytokine production.

Comparative Analysis with Similar Compounds

The uniqueness of 5-[(2,5-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol can be compared to structurally similar compounds:

Compound Name Molecular Formula Key Features
4-Allyl-5-[(2,5-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiolC₁₄H₁₇N₃OSContains an allyl group; potential for different reactivity
4-Amino-5-[(2,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiolC₁₁H₁₄N₄OSAmino group substitution; altered biological activity

These comparisons highlight the distinct biological activities conferred by different functional groups within similar triazole compounds.

Q & A

Q. Key Characterization Tools :

  • IR spectroscopy for thiol (-SH) and triazole ring confirmation (~2500 cm⁻¹ for S-H stretch; 1500–1600 cm⁻¹ for C=N/C=C).
  • Elemental analysis to verify composition .
  • Thin-layer chromatography (TLC) to confirm purity and individuality .

How can researchers optimize reaction conditions for S-alkylation of triazole-thiol derivatives?

Advanced Research Question
Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance nucleophilic substitution efficiency, while propan-2-ol may improve solubility of hydrophobic intermediates .
  • Catalyst screening : Bases like K₂CO₃ or phase-transfer catalysts (e.g., tetrabutylammonium bromide) can accelerate alkylation .
  • Temperature control : Reflux conditions (80–100°C) balance reaction rate and side-product minimization .
  • Real-time monitoring : Use TLC or HPLC to track reaction progress and adjust parameters dynamically .

Example : In , optimal conditions for S-alkylation were achieved by adjusting molar ratios and reflux duration, yielding >80% purity .

What spectroscopic and chromatographic methods are critical for confirming the structure of triazole-thiol derivatives?

Basic Research Question

  • IR spectroscopy : Identifies functional groups (e.g., -SH, C=N) and confirms triazole ring formation .
  • ¹H/¹³C NMR : Assigns proton environments (e.g., methylphenoxy protons at δ 2.2–2.5 ppm; triazole protons at δ 8.0–8.5 ppm) .
  • Elemental analysis : Validates C, H, N, S percentages within ±0.3% of theoretical values .
  • TLC/HPLC : Ensures homogeneity; Rf values or retention times are compared against standards .

How can contradictory data in antimicrobial activity across structurally similar derivatives be resolved?

Advanced Research Question

  • Structural-activity relationship (SAR) analysis : Correlate substituent effects (e.g., methoxy vs. dimethylphenoxy groups) with bioactivity trends. highlights enhanced antifungal activity with methoxyphenyl groups, suggesting steric/electronic factors dominate .
  • Standardized assays : Use consistent protocols (e.g., CLSI guidelines) for MIC (minimum inhibitory concentration) determination to minimize variability .
  • Statistical validation : Apply ANOVA or multivariate analysis to distinguish significant activity differences from experimental noise .

Case Study : Derivatives with 2,4-dimethoxyphenyl groups showed higher activity than 3,4-isomers, attributed to improved membrane penetration .

What computational approaches predict the biological activity of novel triazole-thiol derivatives?

Advanced Research Question

  • PASS Online® : Predicts antimicrobial, antifungal, or anticancer potential based on structural descriptors (e.g., logP, polar surface area) .
  • Molecular docking : Simulates ligand-receptor interactions (e.g., binding to fungal CYP51 or bacterial DHFR enzymes) to prioritize synthesis targets .
  • QSAR modeling : Relates substituent parameters (Hammett constants, molar refractivity) to bioactivity, guiding rational design .

Example : used PASS Online® to identify antifungal candidates, later validated via in vitro assays .

How do researchers evaluate the stability of triazole-thiol derivatives under varying pH and temperature conditions?

Advanced Research Question

  • pH stability studies : Incubate compounds in buffers (pH 2–12) and monitor degradation via HPLC. Thiol groups may oxidize to disulfides in alkaline conditions .
  • Thermal analysis : Use DSC/TGA to determine melting points and decomposition temperatures. Derivatives with electron-withdrawing groups (e.g., Cl) often show higher thermal stability .
  • Light sensitivity : Expose to UV-Vis light and track photodegradation products using LC-MS .

Data Example : Salts of triazole-thiol acetic acids exhibited >90% stability at pH 7–8 and 25°C for 30 days .

What strategies are effective for improving the aqueous solubility of hydrophobic triazole-thiol derivatives?

Advanced Research Question

  • Salt formation : Neutralization with NaOH or KOH increases solubility via ionization .
  • Co-crystallization : Use hydrophilic co-formers (e.g., cyclodextrins) to enhance dissolution rates .
  • PEGylation : Attach polyethylene glycol (PEG) chains to the thiol or triazole moiety .

Case Study : Sodium salts of 2-(triazolylthio)acetic acids showed 10-fold higher solubility than parent acids .

How can researchers design experiments to assess the pharmacokinetic (PK) properties of triazole-thiol derivatives?

Advanced Research Question

  • In vitro ADME assays :
    • Caco-2 cell monolayers : Predict intestinal absorption.
    • Microsomal stability : Measure metabolic half-life using liver microsomes .
  • In vivo PK studies : Administer compounds to rodent models and quantify plasma concentrations via LC-MS/MS .
  • Protein binding : Use equilibrium dialysis to determine albumin binding affinity .

Example : Derivatives with logP < 3 and polar surface area <80 Ų demonstrated >50% oral bioavailability in preliminary studies .

What are the methodological challenges in synthesizing and characterizing triazole-thiol metal complexes?

Advanced Research Question

  • Synthesis challenges :
    • Metal-thiol coordination may require inert atmospheres to prevent oxidation .
    • pH control is critical; acidic conditions favor thiolate ion formation for complexation .
  • Characterization tools :
    • Magnetic susceptibility measurements : Confirm oxidation states (e.g., Fe²⁺ vs. Fe³⁺) .
    • X-ray crystallography : Resolve coordination geometry (e.g., octahedral vs. tetrahedral) .

Data Example : Cu(II) complexes of triazole-thiol acetic acids showed square planar geometry and enhanced antifungal activity vs. ligands alone .

How can researchers mitigate toxicity risks during biological evaluation of triazole-thiol derivatives?

Advanced Research Question

  • Cytotoxicity screening : Use MTT assays on mammalian cell lines (e.g., HEK-293) to identify safe candidates .
  • Genotoxicity tests : Conduct Ames tests or comet assays to detect DNA damage .
  • Structure detoxification : Introduce hydrophilic groups (e.g., -OH, -COOH) to reduce logP and nonspecific binding .

Example : Morpholine salts of triazole-thiol derivatives displayed lower cytotoxicity (IC₅₀ > 100 µM) compared to alkylated analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.